molecular formula C9H7N3O2 B158995 2-(4-nitrophenyl)-1H-imidazole CAS No. 1614-06-8

2-(4-nitrophenyl)-1H-imidazole

Cat. No. B158995
CAS RN: 1614-06-8
M. Wt: 189.17 g/mol
InChI Key: GJKIAPNNPWBCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-1H-imidazole is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group attached12. However, detailed information about this specific compound is not readily available in the literature.



Synthesis Analysis

The synthesis of compounds similar to 2-(4-nitrophenyl)-1H-imidazole often involves multistep reactions. For instance, the synthesis of a related compound, cinnamylamine, involves the transamination of cinnamaldehyde and 2-(4-nitrophenyl)ethan-1-amine hydrochloride3. However, the exact synthesis process for 2-(4-nitrophenyl)-1H-imidazole is not specified in the available literature.



Molecular Structure Analysis

The molecular structure of 2-(4-nitrophenyl)-1H-imidazole is not explicitly described in the literature. However, related compounds such as 4-nitrophenol have been studied extensively. For instance, 4-nitrophenol has a planar structure with the nitro group and the phenolic hydroxyl group in the same plane4. The structure of 2-(4-nitrophenyl)-1H-imidazole would likely be similar, with the nitrophenyl group and the imidazole ring in the same plane.



Chemical Reactions Analysis

The chemical reactions involving 2-(4-nitrophenyl)-1H-imidazole are not well-documented in the literature. However, related compounds such as 4-nitrophenol have been used in various reactions. For example, 4-nitrophenol can undergo reduction to form 4-aminophenol5. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole could participate in similar reactions, but specific details are not available.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 2-nitrophenol and 4-nitrophenol have been studied. For instance, 2-nitrophenol is a light yellow solid, highly soluble in water7. 4-nitrophenol is also a solid, with similar solubility8. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole would have similar properties, but specific details are not available.


Scientific Research Applications

1. Aldehyde Dehydrogenase Inhibition

2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a derivative of 2-(4-nitrophenyl)-1H-imidazole, shows a marked inhibitory effect on aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This compound's synthesis and structural assignment have been detailed, emphasizing its distinct nitro group positioning compared to other nitroimidazoles (Klink, Pachler, & Gottschlich, 1985).

2. Electrochemical and Spectroscopic Studies

2-(4-Nitrophenyl)-1H-benzo[d]imidazole has been analyzed through electrochemical reduction, demonstrating that its nitro group undergoes a three-step reduction. This study also explores its interaction with the cationic surfactant cetyltrimethylammonium bromide, revealing significant electrostatic interactions (Datta, Roy, Mondal, & Guin, 2016).

3. Catalysis in Hydrolysis Reactions

Research has shown that 2-substituted imidazoles, like 2-(4-nitrophenyl)-1H-imidazole, can catalyze the hydrolysis of 4-nitrophenyl acetate. This study provides insights into the activation parameters and solvent isotope effects of these catalytic reactions (Akiyama, Hara, & Tanabe, 1978).

4. Corrosion Inhibition

2-(4-Nitrophenyl)-1H-imidazole derivatives exhibit corrosion inhibition properties for steel in certain environments. Their adsorption characteristics and quantum chemical calculations have been analyzed to support their efficacy as corrosion inhibitors (Singh et al., 2017).

5. Antimicrobial Applications

Imidazole derivatives, including those related to 2-(4-nitrophenyl)-1H-imidazole, have been synthesized and evaluated for their antimicrobial activities. These compounds are part of a broader investigation into the therapeutic properties of imidazole drugs (Narwal et al., 2012).

6. H3-Receptor Histamine Antagonism

Imidazole derivatives, including [(4-Nitrophenyl)X]alkylimidazole isosteres, have been synthesized for their potential use as H3-receptor histamine antagonists. These compounds have shown promising results in both in vitro and in vivo evaluations (Ganellin et al., 1996).

7. Anion Sensing

Compounds like 2′-(p-nitrophenyl)-imidazol[4′,5′-f]-1,10-phenanthroline[5,6-f] have been synthesized and examined for anion sensing abilities. These studies highlight their potential applications in detecting specific anions through UV-Vis, fluorescence, and NMR titration experiments (Chen et al., 2009).

Safety And Hazards

The safety and hazards associated with 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 2,4-dinitrophenylhydrazine and 4-nitrophenol have been studied. For instance, 2,4-dinitrophenylhydrazine is classified as a flammable solid and is harmful if swallowed9. 4-nitrophenol is also harmful if swallowed, in contact with skin, or if inhaled8. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole would have similar hazards, but specific details are not available.


Future Directions

The future directions for research on 2-(4-nitrophenyl)-1H-imidazole are not explicitly described in the literature. However, related compounds such as 4-nitrophenyl activated esters have been studied for their potential in indirect radiofluorination of biomolecules10. It’s plausible that 2-(4-nitrophenyl)-1H-imidazole could be studied for similar applications, but specific details are not available.


properties

IUPAC Name

2-(4-nitrophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-7(2-4-8)9-10-5-6-11-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKIAPNNPWBCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467709
Record name 2-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-1H-imidazole

CAS RN

1614-06-8
Record name 2-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitrophenyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 4
Reactant of Route 4
2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenyl)-1H-imidazole
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenyl)-1H-imidazole

Citations

For This Compound
52
Citations
M Kaftory, H Taycher, M Botoshansky - Journal of the Chemical …, 1998 - pubs.rsc.org
4,5-Diphenyl-2-(4-nitrophenyl)-1H-imidazole 2 and 4,5-diphenyl-2-(2-hydroxy-5-nitrophenyl)-1H-imidazole 3 form inclusion compounds with various guest molecules that possess …
Number of citations: 29 pubs.rsc.org
F Martak, WP Utomo, ZV Nugraheni, A Dharmayanti… - Int J Drug Dev Res, 2018
Number of citations: 5
SS Kou, G Tang, T Tang, Y Zhang, Y Song - Dyes and Pigments, 2014 - Elsevier
Three complexes of M(dnpi) 2 (M = Cu 2+ , Co 2+ and Pb 2+ ; dnpi = 4,5-Diphenyl-2-(4-nitrophenyl)-1H-imidazole) were synthesized and characterized by elemental analysis, IR, UV–…
Number of citations: 6 www.sciencedirect.com
G Tang, SS Kou, Z Zhang, T Tang, LF Culnane… - Synthetic metals, 2013 - Elsevier
Two coordination compounds have been synthesized following the Davidson method. The crystal structures of the two complexes of M(dnpi) 2 (M = Mn 2+ and Ni 2+ ; dnpi = 4,5-…
Number of citations: 5 www.sciencedirect.com
N Fridman, S Speiser, M Kaftory - Crystal growth & design, 2006 - ACS Publications
The crystal and molecular structures of two novel derivatives of the lophine chromophore with different solvents of crystallization are presented and discussed. Phenol, 2-[4,5-bis(4-…
Number of citations: 18 pubs.acs.org
HH LING, N LI, F YANG, X JI, Y XIA… - Acta Physico-Chimica …, 2013 - ingentaconnect.com
To obtain novel complexes with active grafting ability and high fluorescent sensing performance, four phenanthroline ligands 2-(4-aminophenyl)-1H-imidazole[4,5-f][1,10]phenanthrene (…
Number of citations: 2 www.ingentaconnect.com
L Li, S Yuan, L Lin, F Yang, T Liu, C Xu, H Zhao… - Bioorganic …, 2022 - Elsevier
A series of 2-Aryl-4-Bis-amide Imidazoles (ABAI-1 to 30) were designed as anti-inflammatory agents. These compounds were synthesized and evaluated for the in vitro anti-…
Number of citations: 2 www.sciencedirect.com
Y Inouye, Y Sakaino - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
The molecular and crystal structure of the title compound was determined by the single-crystal X-ray analysis. The crystal is orthorhombic with a space group Pbca, a=15.161 (9), b=…
Number of citations: 14 www.journal.csj.jp
B Li, Q Gu, Y He, T Zhao, S Wang, J Kang… - Comptes Rendus …, 2012 - Elsevier
A facile synthesis of trisubstituted imidazoles containing furan rings was reported. Imidazoles were produced from 1,2-di(furan-2-yl)-2-oxoethyl carboxylates over solid alumina as solid …
Number of citations: 17 www.sciencedirect.com
S Samai, GC Nandi, P Singh, MS Singh - Tetrahedron, 2009 - Elsevier
A simple highly versatile and efficient synthesis of 2,4,5-trisubstituted imidazoles is achieved by three-component cyclocondensation of 1,2-dicarbonyl compound, aldehyde and …
Number of citations: 352 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.